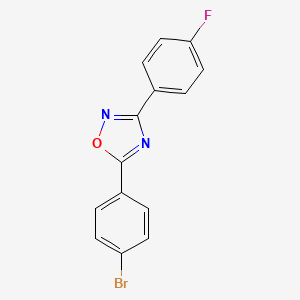![molecular formula C11H13N3O3S B5883460 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)
3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid, also known as ETAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETAP is a thieno[2,3-d]pyrimidine derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
作用机制
The mechanism of action of 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to have antioxidant properties, which protect against oxidative stress-induced neuronal damage. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid has several advantages for lab experiments. This compound is a selective COX-2 inhibitor and does not affect the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is its low solubility in water, which can affect its bioavailability.
未来方向
For 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid research include studying its efficacy in various cancer types, exploring its potential as a neuroprotective agent, and investigating its effects on other inflammatory diseases. Additionally, research is needed to improve the solubility and bioavailability of this compound to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective COX-2 inhibitor that has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, including its selective COX-2 inhibition and low toxicity. However, its low solubility in water is a limitation that needs to be addressed. Further research is needed to explore the potential therapeutic applications of this compound and improve its solubility and bioavailability.
合成方法
3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid can be synthesized through a multistep synthesis process that involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate to form 2-(3-oxobutyl)thiophene-3-carboxylic acid. The resulting compound is then reacted with ethyl chloroformate to form ethyl 2-(3-oxobutyl)thiophene-3-carboxylate, which is further reacted with 2-amino-4,6-dimethylpyrimidine to form this compound.
科学研究应用
3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been studied for its neuroprotective effects and has been shown to protect against oxidative stress-induced neuronal damage.
属性
IUPAC Name |
3-(3-amino-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-6-5-7-10(18-6)13-8(3-4-9(15)16)14(12)11(7)17/h5H,2-4,12H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPNQSDBCHRUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)







![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)

![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)
![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)